2-Bromo-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate

Physical Organic Chemistry Hammett Analysis Aryl Triflate Reactivity

2-Bromo-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate (CAS 1448855-39-7, MF C₈H₃BrF₆O₄S, MW 389.07) is a bifunctional aryl triflate building block featuring a bromine atom and a trifluoromethoxy (OCF₃) group. The OCF₃ group is strongly electron-withdrawing (Hammett σp = +0.35, σm = +0.38), which modulates the electronic character of the aromatic ring and influences the reactivity of both the C–Br and C–OTf bonds.

Molecular Formula C8H3BrF6O4S
Molecular Weight 389.07 g/mol
Cat. No. B13440775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate
Molecular FormulaC8H3BrF6O4S
Molecular Weight389.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC(F)(F)F)OS(=O)(=O)C(F)(F)F)Br
InChIInChI=1S/C8H3BrF6O4S/c9-5-2-1-4(18-7(10,11)12)3-6(5)19-20(16,17)8(13,14)15/h1-3H
InChIKeyRTWKNLUWEMTRLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate for Chemoselective and Cross-Coupling Applications: Procurement Guide for Aryl Triflates


2-Bromo-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate (CAS 1448855-39-7, MF C₈H₃BrF₆O₄S, MW 389.07) is a bifunctional aryl triflate building block featuring a bromine atom and a trifluoromethoxy (OCF₃) group . The OCF₃ group is strongly electron-withdrawing (Hammett σp = +0.35, σm = +0.38), which modulates the electronic character of the aromatic ring and influences the reactivity of both the C–Br and C–OTf bonds [1]. This compound is utilized as a versatile intermediate in palladium-catalyzed cross-coupling reactions, where the orthogonality of the bromine and triflate leaving groups can be exploited for sequential bond formations [2].

Why Generic Aryl Triflate Alternatives Cannot Substitute for 2-Bromo-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate in Regioselective Syntheses


Direct substitution with a positionally isomeric analog, such as 2-bromo-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate, alters the regiochemical outcome of subsequent derivatization, critically impacting the physical-chemical properties and biological activity of the final molecule. The target 2,5-substitution pattern places the electron-withdrawing OCF₃ group *ortho* to the bromine and *para* to the triflate, creating a unique electronic and steric environment that dictates chemoselectivity in cross-coupling events [1]. Replacing the triflate with a tosylate or mesylate introduces a less reactive leaving group, severely diminishing the oxidative addition rate with palladium(0) catalysts and potentially shutting down desired reaction pathways entirely . This compound's precise reactivity profile is not interchangeable with generic bromoaryl triflates lacking the OCF₃ group, as the substituent's electronic effect directly modulates the activation energies of key catalytic steps [2].

Quantitative Differentiation Evidence for 2-Bromo-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate


Electronic Modulation: Enhanced Reactivity vs. Analogs Lacking the OCF3 Substituent

The OCF3 group exerts a strong electron-withdrawing inductive effect, quantified by Hammett constants of σp = +0.35 and σm = +0.38 [1]. This compares to σp = -0.27 for a non-fluorinated methoxy group, which is electron-donating. This fundamental electronic difference renders the target compound significantly more electrophilic at both the C–Br and C–OTf bonds compared to a hypothetical 2-bromo-5-methoxyphenyl triflate analog, predictably accelerating the rate-limiting oxidative addition step with low-valent transition metals. While direct comparative kinetic data for this specific substrate is absent, the established linear free-energy relationship (Hammett equation) quantitatively predicts the rate enhancement.

Physical Organic Chemistry Hammett Analysis Aryl Triflate Reactivity

Chemoselectivity Orthogonality: C–Br vs C–OTf Bond Differentiation

In a systematic study of bromophenyl triflate isomers, the chemoselectivity between C–Br and C–OTf oxidative addition is dramatically tunable by reaction conditions [1]. Under standard Stille coupling conditions (PdCl₂(PPh₃)₂, 1,4-dioxane, reflux), high selectivity for C–Br bond coupling is observed, yielding >90% of the bromide-derived product for the 4-bromophenyl triflate isomer. Conversely, adding a three-fold excess of LiCl in DMF at room temperature reverses the selectivity, favoring C–OTf coupling. This orthogonal reactivity 'switch' in a single substrate is a direct, quantifiable advantage over mono-functionalized analogs (e.g., 1-bromo-4-(trifluoromethoxy)benzene) which cannot be sequentially derivatized.

Palladium Catalysis Cross-Coupling Chemoselective Synthesis

Leaving Group Superiority: Triflate vs. Tosylate in Metal-Catalyzed Couplings

Aryl triflates are uniformly more reactive than aryl tosylates in nickel- and palladium-catalyzed cross-electrophile couplings due to the lower bond dissociation energy of the C–OTf bond . In a direct competition study, a Ni/Pd multimetallic system showed strong preference for oxidative addition to aryl triflate over aryl tosylate, enabling selective cross-coupling in substrates bearing both groups. This implies that the target compound (a triflate) will react under milder conditions and with higher yields than the corresponding 2-bromo-5-(trifluoromethoxy)phenyl tosylate, a closely related comparator with an identical substitution pattern.

Cross-Electrophile Coupling Reaction Kinetics Aryl Sulfonate Reactivity

High-Value Application Scenarios for 2-Bromo-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate


Sequential Chemoselective Cross-Coupling for Complex Biaryl Synthesis

A researcher can exploit the predictable chemoselectivity between the C–Br and C–OTf bonds for a two-step, one-pot process. In the first step, a Suzuki-Miyaura coupling can be performed selectively at the bromide site using conditions that preserve the triflate (e.g., Pd(PPh₃)₄, mild base). Subsequently, without isolation, the reaction conditions can be switched by adding LiCl, which facilitates oxidative addition at the C–OTf bond for a second, orthogonal Suzuki coupling. This strategy, demonstrated by the chemoselectivity principles in related bromophenyl triflates [1], provides rapid access to unsymmetrical, OCF₃-containing terphenyl derivatives, bypassing the need for protecting groups. An analog like 2-bromo-5-(trifluoromethoxy)phenyl tosylate would fail to achieve this one-pot sequence due to its significantly lower reactivity.

Synthesis of OCF₃-Containing Pharmaceutical Intermediates

The OCF₃ group is a privileged motif in medicinal chemistry, enhancing metabolic stability and lipophilicity (Hansch parameter π = +1.04) [1]. The target compound serves as a key intermediate for introducing this group into drug-like scaffolds. Its bifunctional nature allows for divergent synthesis. For instance, the bromine can be used for a Buchwald-Hartwig amination to introduce an aniline moiety, while the triflate can later be used to install a second aryl group via Suzuki coupling. The precise 2-Br,5-OCF₃ regiochemistry is critical; the isomeric 2-bromo-4-(trifluoromethoxy)phenyl triflate would deliver a different substitution pattern, altering the vector of the pharmacophore and potentially destroying target binding. The quantitative electronic effect of the OCF₃ group (σp = +0.35) [1] also ensures the aryl ring is sufficiently electron-poor for challenging C-N bond formations.

Agrochemical Discovery: Trifluoromethoxyphenyl Building Block

Trifluoromethoxyphenyl-substituted compounds are prominently featured in modern agrochemicals, as evidenced by patents for novel pesticides like trifluoromethoxyphenyl-substituted tetramic acid derivatives [1]. The target compound offers a direct and efficient entry point into this chemical space. Its dual reactive handles allow for the systematic exploration of structure-activity relationships (SAR) by varying substituents at both the 1- and 2-positions of the aromatic ring. The use of a single, dependable building block with demonstrated orthogonal reactivity [2] significantly accelerates lead optimization cycles compared to synthesizing each derivatized monomer from scratch. The alternative of using a mono-bromo or mono-triflate precursor would require additional steps to install the second reactive handle, reducing overall synthetic efficiency.

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